N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-Methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a sulfanyl acetamide moiety and distinct substituents: a 4-methoxybenzyl group at the acetamide nitrogen and a 3-methylbutyl chain at position 3 of the thienopyrimidine core. Its design aligns with trends in medicinal chemistry where substituents like methoxybenzyl and alkyl chains are employed to optimize solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-14(2)8-10-24-20(26)19-17(9-11-28-19)23-21(24)29-13-18(25)22-12-15-4-6-16(27-3)7-5-15/h4-7,9,11,14H,8,10,12-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIHEMFFCLOULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the 3-methylbutyl Group: This step often involves alkylation reactions using suitable alkyl halides.
Attachment of the Methoxybenzyl Group: This can be done via nucleophilic substitution reactions.
Formation of the Sulfanylacetamide Moiety: This involves the reaction of the thienopyrimidine intermediate with a sulfanylacetamide precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the carbonyl group to an alcohol.
Substitution: This can involve the replacement of the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Substituent Effects
- N3 Position : The 3-methylbutyl chain in the target compound may enhance lipophilicity compared to shorter alkyl chains (e.g., 3-methyl in ) or aromatic groups (e.g., 4-ethoxyphenyl in ). This could influence membrane permeability and target engagement.
- Analogous compounds with trifluoromethylbenzothiazol () exhibit strong kinase inhibition, suggesting the target’s acetamide group may similarly modulate activity.
Pharmacological and Physicochemical Properties
Physicochemical Profiling
- Lipophilicity : The 3-methylbutyl and 4-methoxybenzyl groups likely increase logP compared to analogs with shorter alkyl chains (e.g., ).
- Solubility : The methoxy group may enhance aqueous solubility relative to purely hydrophobic substituents (e.g., 4-butylphenyl in ).
Research Findings and Implications
NMR and Structural Analysis
- highlights that substituent changes in regions analogous to the target’s N3 and acetamide groups (e.g., regions A and B in ) alter chemical shifts, indicating modified electronic environments. This supports the hypothesis that the target’s 3-methylbutyl and 4-methoxybenzyl groups influence its reactivity and binding interactions.
Case Studies from Analogous Compounds
- CK1 Inhibitors (): Compounds with trifluoromethylbenzothiazol substituents (e.g., Compound 20) exhibit IC50 values in the nanomolar range, suggesting the target’s methoxybenzyl group could be optimized for similar potency.
Biological Activity
N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a methoxybenzyl group, a pyrimidine derivative, and a sulfonamide moiety, suggest various biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C24H30N3O3S
- Molecular Weight : 465.59 g/mol
- Structure : The compound's structure includes:
- A methoxybenzyl group
- A thieno[3,2-d]pyrimidine core
- A sulfanyl acetamide moiety
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Antimicrobial Activity : Similar compounds have shown antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Studies suggest that this compound can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells.
The biological activity of this compound is hypothesized to involve interaction with cellular signaling pathways:
- Kinase Inhibition : Its structural similarity to known kinase inhibitors suggests potential applications in targeting dysregulated signaling pathways in cancer.
Anticancer Activity
A study evaluated the anticancer effects of similar thieno-pyrimidine derivatives. The results indicated that these compounds bind to the colchicine-binding site on tubulin, inhibiting polymerization and leading to cell cycle arrest in the G(2)/M phase. This mechanism is crucial for inducing apoptosis in cancer cells.
| Compound | %T/C Values (PC-3) | %T/C Values (A375) |
|---|---|---|
| SMART-H | 4% | 30% |
| SMART-F | 15% | 25% |
Antimicrobial Activity
In vitro studies demonstrated that similar compounds exhibited significant antibacterial activity against several strains:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.008 | 0.060 |
| Bacillus cereus | 0.011 | 0.015 |
These findings highlight the potential of this compound as an effective antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
